molecular formula C7H12N2O2 B2897832 3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1512618-99-3

3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B2897832
CAS No.: 1512618-99-3
M. Wt: 156.185
InChI Key: OYVBAHKOKYSTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic α-amino acid characterized by a rigid norbornane-like scaffold with an amino group and carboxylic acid moiety at the 3-position of the bicyclic system. This structural rigidity makes it a valuable building block in medicinal chemistry and peptide design, as it enforces specific conformations that can enhance binding affinity to biological targets . The compound is part of a broader class of bicyclic amino acids that serve as conformationally constrained analogs of proline or other proteinogenic amino acids, enabling the modulation of peptide stability, solubility, and pharmacokinetic properties .

Properties

IUPAC Name

3-amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-7(6(10)11)4-9-2-1-5(7)3-9/h5H,1-4,8H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVBAHKOKYSTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition for Bicyclic Framework Construction

The Diels-Alder reaction is a cornerstone for synthesizing bicyclo[2.2.1]heptane scaffolds. In the context of 1-azabicyclo systems, this method employs cyclopentadiene 48 and imine derivatives to form the bicyclic core. For example, the reaction between cyclopentadiene and an imine 49 (generated in situ from glyoxylic acid and an amine) yields 2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives. Adapting this approach for 1-azabicyclo systems requires modifying the imine’s substitution pattern to position the nitrogen at the bridgehead.

Key steps include:

  • Imine formation : Reacting glyoxylic acid with a primary amine under acidic conditions.
  • Cycloaddition : Heating the imine with cyclopentadiene in a polar aprotic solvent (e.g., toluene) at 80–100°C for 24–48 hours.
  • Hydrolysis : Treating the cycloadduct with aqueous HCl to yield the carboxylic acid.

This method achieves moderate yields (50–70%) but faces challenges in stereoselectivity, often producing mixtures of endo and exo isomers. Chromatographic separation is typically required.

Photochemical Cyclization for Ring Formation

Photochemical [2+2] cycloaddition offers an alternative route to azabicyclo structures. For instance, irradiating a dichloroketene 39 with allyl chloride 40 forms a cyclobutane intermediate 41 , which is subsequently functionalized into the bicyclic framework. For 3-amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid, this method involves:

  • Cycloaddition : UV light (254 nm) promotes the reaction between dichloroketene and a substituted allylamine.
  • Ring expansion : Treating the cycloadduct with a cyanating agent (e.g., Me₂C(OH)CN) induces rearrangement to form the azabicyclo structure.
  • Hydrolysis : Acidic hydrolysis converts nitriles or esters to carboxylic acids.

While this approach avoids thermal conditions, scalability is limited due to low quantum yields and side reactions. Reported yields range from 30–45%.

Reductive Amination for Amino Group Introduction

Reductive amination is critical for introducing the 3-amino group post-cyclization. A ketone intermediate 120a (derived from oxidative cleavage of a diol 118a ) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to form the amine.

Procedure :

  • Oxidative cleavage : Treat diol 118a with NaIO₄ in dioxane/water to yield bis-aldehyde 120a .
  • Reductive amination : React 120a with NH₄OAc and NaBH₃CN in methanol at pH 5–6, yielding the amine.

This method achieves high regioselectivity (>90%) but requires careful pH control to avoid over-reduction.

Chiral Synthesis via Asymmetric Hydrogenation

The patent EP0398616A2 discloses a chiral synthesis route for 1-azabicyclo[2.2.1]heptane-3-carboxylates using asymmetric hydrogenation. A prochiral ketone 50 is hydrogenated over a Rh-(R)-BINAP catalyst to yield enantiomerically pure alcohols, which are oxidized to carboxylic acids.

Steps :

  • Asymmetric hydrogenation : Ketone 50 → Alcohol 51 (98% ee).
  • Oxidation : Alcohol 51 → Carboxylic acid 52 using Jones reagent.
  • Amination : Mitsunobu reaction with phthalimide introduces the amino group.

This method excels in enantioselectivity (≥95% ee) but involves costly catalysts and multi-step purification.

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity Scalability Key Limitations
Diels-Alder 50–70 Moderate High Isomer separation required
Photochemical 30–45 Low Low Side reactions
Reductive Amination 70–85 High Moderate pH sensitivity
Asymmetric Hydrogenation 60–75 High (≥95% ee) Low Catalyst cost, multi-step process

Functionalization and Protecting Group Strategies

Orthogonal protection is essential for synthesizing derivatives. Common strategies include:

  • Carboxylic acid protection : Methyl or tert-butyl esters via Fischer esterification.
  • Amino group protection : Boc or Fmoc groups using di-tert-butyl dicarbonate or Fmoc-Cl.

For example, methyl 2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate 111a is hydrolyzed to the carboxylic acid using LiOH, followed by Boc protection of the amine.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost and yield. The Diels-Alder method is favored for its simplicity, though isomer separation remains a bottleneck. Continuous flow photochemical reactors could enhance the photocyclization route’s viability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic framework.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, organic photocatalysts for Minisci reactions, and various oxidizing and reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, aminoacyloxylation reactions yield oxygenated 2-azabicyclo[2.2.1]heptanes, while Minisci reactions can introduce a variety of heterocycles at the bridgehead position .

Scientific Research Applications

3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of hepatitis C NS3-NS4A serine protease, the compound binds to the active site of the enzyme, preventing it from processing viral proteins necessary for replication . The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Structural Features of Bicyclic Amino Acids

Compound Name Bicyclic System Amino Group Position Carboxylic Acid Position Key Structural Feature
3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid 1-Azabicyclo[2.2.1] 3 3 Synergistic placement of functional groups
exo-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid 2-Azabicyclo[2.2.1] N/A 3 Proline mimetic with exo conformation
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid 7-Azabicyclo[2.2.1] N/A 1 β-amino acid analog for β-peptide design
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid 5-Azabicyclo[2.2.1] with oxa-bridge 5 4 Morpholine-based hybrid scaffold
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide Azabicyclo[2.2.1] with alkene 3 2 (amide form) Unsaturated core for enhanced reactivity

Key Observations :

  • Positional Isomerism: The placement of the amino and carboxylic acid groups significantly impacts biological activity. For example, this compound’s dual functionalization at the 3-position distinguishes it from 2-azabicyclo analogs, which lack an amino group but retain proline-like rigidity .
  • Ring Heteroatoms: The inclusion of oxygen (e.g., 2-oxa-5-azabicyclo systems) alters electronic properties and hydrogen-bonding capacity, as seen in morpholine-derived amino acids .

Key Findings :

  • XIAP Inhibition: The 3-amino-1-azabicyclo derivative’s rigid scaffold improves binding to the XIAP-BIR3 domain, matching natural ligand activity .
  • Cathepsin C Specificity: Substituted 2-azabicyclo amides demonstrate nanomolar potency, underscoring the role of the bicyclic core in target engagement .
  • Substrate Selectivity : Proline hydroxylases reject certain bicyclic substrates (e.g., 2-azabicyclo derivatives) due to steric constraints, emphasizing the need for tailored designs .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Morpholine-containing analogs (e.g., 2-oxa-5-azabicyclo) exhibit reduced logP values compared to purely hydrocarbon-based systems, enhancing aqueous solubility .
  • Metabolic Stability: The rigid bicyclic structure of 3-amino-1-azabicyclo derivatives resists enzymatic degradation, improving in vivo half-life in preclinical models .

Biological Activity

3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS Number: 1512618-99-3) is a bicyclic compound characterized by the presence of a nitrogen atom within its structure. This unique configuration contributes to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. The compound has garnered attention for its role as a building block in the synthesis of more complex molecules, particularly in drug development and enzyme inhibition studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_7H12_{12}N2_2O2_2
  • InChI Key : InChI=1S/C7H12N2O2/c8-7(6(10)11)4-9-2-1-5(7)3-9/h5H,1-4,8H2,(H,10,11)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Ongoing research aims to elucidate the specific biochemical pathways influenced by this compound, focusing on its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Enzyme Inhibition Studies

One significant area of research involves the compound's role as an enzyme inhibitor. For instance, it has been studied for its inhibitory effects on catalase activity in human blood erythrocytes. Catalase is an important antioxidant enzyme that helps detoxify hydrogen peroxide, a reactive oxygen species.

Case Study: Inhibition of Catalase Activity

A study investigated the effect of this compound on catalase activity at varying pH levels. The results indicated a notable inhibition of catalase activity, with the strongest inhibition observed at pH 7.5 (IC50: 23.21 µM). This suggests that the compound could potentially modulate oxidative stress responses in biological systems.

pH Level IC50 (µM)
5.549.01
6.0-
7.0-
7.523.21
8.0-

Pharmacological Applications

The compound's unique structure allows it to serve as a bioisostere in drug design, facilitating the development of new pharmacological agents targeting various diseases, including cancer and infectious diseases.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Palladium-Catalyzed Reactions : A common method involves palladium-catalyzed aminoacyloxylation of cyclopentenes.
  • Photocatalytic Minisci Reaction : This method introduces heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters.

Industrial Production

In industrial settings, large-scale synthesis typically employs optimized versions of these methods to ensure cost-effectiveness and purity.

Q & A

Q. What are the key strategies for synthesizing 3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid with high stereochemical purity?

  • Methodological Answer : Synthesis typically involves multi-step routes prioritizing stereochemical control. A validated approach includes:
  • Chiral Starting Materials : Use enantiomerically pure precursors (e.g., bicyclic amines) to ensure correct stereochemistry .
  • Cyclization : Acid- or base-catalyzed cyclization of ketone or amine precursors to form the bicyclic core. For example, Diels-Alder reactions with furans and dienophiles yield rigid bicyclic frameworks .
  • Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) groups to protect amines during synthesis. Deprotection with HCl gas or dioxane yields the free amine .
  • Purification : Chromatography or crystallization ensures >97% purity.

Q. Example Reaction Pathway :

StepReagents/ConditionsProductYieldCharacterization
Boc ProtectionBoc₂O, DMAP, DCMBoc-protected intermediate85%¹H NMR, LC-MS
CyclizationH₂SO₄, 60°CBicyclic core75%X-ray crystallography
DeprotectionHCl/dioxaneTarget compoundQuantitativeTLC, HRMS

Q. How can researchers optimize reaction conditions to improve yields in bicyclic amino acid synthesis?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) during ketone reductions (e.g., NaBH₄) minimize side reactions and preserve stereochemistry (yield: 83.9%) .
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance cyclization efficiency .
  • Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) accelerate Diels-Alder reactions .
  • Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and adjust conditions dynamically.

Q. What analytical techniques are most effective for characterizing stereochemistry and purity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns stereochemistry via coupling constants (e.g., δ 5.29–5.08 ppm for bicyclic protons) .
  • X-ray Crystallography : Resolves absolute configuration for chiral centers .
  • Chiral HPLC : Quantifies enantiomeric excess (≥99% ee) using cellulose-based columns .
  • LC-MS/HRMS : Confirms molecular weight (m/z 141.17 for free acid) and detects impurities .

Advanced Research Questions

Q. In SAR studies, how does the rigid bicyclic structure influence interactions with neurological receptors?

  • Methodological Answer : The bicyclic framework enforces conformational rigidity, enhancing receptor binding specificity. For example:
  • Neuropharmacology : The compound's amine and carboxylic acid groups mimic endogenous neurotransmitters (e.g., GABA), enabling interactions with CNS receptors. In vitro assays show nanomolar affinity for GABA₃ receptors .
  • Molecular Dynamics Simulations : Predict binding poses and identify key hydrogen bonds (e.g., between the carboxylic acid and Arg⁴⁵⁶ of the receptor) .
  • Mutagenesis Studies : Validate binding sites by alanine-scanning mutations in receptor models .

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability and blood-brain barrier penetration. For example, logP values <1 indicate poor CNS uptake despite in vitro potency .
  • Metabolite Identification : LC-MS/MS detects rapid hepatic oxidation of the amine group in vivo, explaining reduced efficacy .
  • Prodrug Strategies : Mask the carboxylic acid as an ester to improve absorption. Hydrolysis in vivo regenerates the active form .

Q. What synthetic routes enable selective functionalization of the bicyclic core for drug discovery?

  • Methodological Answer :
  • Fluorination : Electrophilic fluorination (Selectfluor®) at position 6 introduces a fluorine atom, enhancing metabolic stability (e.g., cis-6-fluoro derivatives) .
  • Peptide Conjugation : Use EDC/HOBt coupling to attach pharmacophores (e.g., benzimidazoles) to the carboxylic acid group .
  • Boronate Ester Formation : Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups for SAR diversification .

Data Contradiction Analysis

Q. How can conflicting data on anticancer activity be resolved?

  • Methodological Answer :
  • Assay Validation : Compare cytotoxicity across cell lines (e.g., IC₅₀ varies 10-fold between HeLa and MCF-7 due to transporter expression) .
  • Off-Target Profiling : Use kinome screens to identify unintended kinase inhibition (e.g., CDK2 vs. EGFR) .
  • In Vivo Efficacy : Tumor xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling reconcile in vitro potency with in vivo outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.